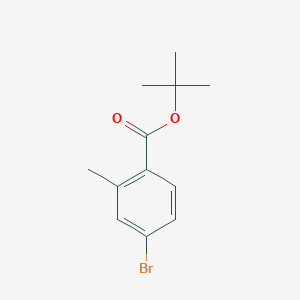

Tert-butyl 4-bromo-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSOKTQAWHCIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700587 | |

| Record name | tert-Butyl 4-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445003-37-2 | |

| Record name | tert-Butyl 4-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-bromo-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-methylbenzoate, a key building block in modern organic synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The influence of the compound's structural features, namely the ortho-methyl group and the tert-butyl ester, on its reactivity is discussed from both a theoretical and practical standpoint. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable experimental insights.

Introduction

This compound (CAS No. 445003-37-2) is a substituted aromatic compound that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, an ortho-methyl group, and a bulky tert-butyl ester, provides a unique combination of reactivity and steric influence. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-methyl group introduces steric hindrance that can influence the regioselectivity and efficiency of these transformations. Furthermore, the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions in later synthetic steps. This strategic combination of features makes this compound an invaluable tool in the construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. This section outlines the key properties of this compound.

Structure and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: 4-Bromo-2-methylbenzoic acid tert-butyl ester, Benzoic acid, 4-bromo-2-methyl-, 1,1-dimethylethyl ester[1]

-

CAS Number: 445003-37-2[1]

-

Molecular Formula: C₁₂H₁₅BrO₂[2]

-

Molecular Weight: 271.15 g/mol [2]

Structure:

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source |

| Appearance | White to off-white solid | General Observation |

| Boiling Point | 309.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room Temperature | [3] |

Note: An experimentally determined melting point of 191-193 °C has been reported by one supplier, but this value appears to be an outlier and may be inaccurate for this specific compound.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. The bulky tert-butyl group is typically introduced using reagents that can generate a tert-butyl cation or its equivalent under acidic conditions.

Reaction Principle: Acid-Catalyzed Tert-butylation

The esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A source of the tert-butyl group, such as tert-butanol or isobutylene, then acts as the nucleophile. The bulky nature of the tert-butyl group generally requires forcing conditions or specialized catalysts for efficient conversion.

Caption: Synthesis of this compound via esterification.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Bromo-2-methylbenzoic acid

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-bromo-2-methylbenzoic acid (1.0 equivalent) in tert-butyl acetate (used as both reagent and solvent), add a catalytic amount of perchloric acid (e.g., 0.05 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 15 minutes.[4]

-

Upon completion of the reaction (monitored by TLC), add diethyl ether to the reaction mixture.[4]

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution (2 x volume) and brine (1 x volume).[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity for subsequent steps. A yield of approximately 95% can be expected for the analogous tert-butyl 3-bromo-4-methylbenzoate synthesis.[4]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The ortho-methyl group and the tert-butyl ester play crucial roles in modulating this reactivity.

The Role of the Ortho-Methyl Group: Steric and Electronic Effects

The presence of a methyl group ortho to the bromine atom introduces significant steric hindrance around the reaction center. This steric bulk can influence the rate and outcome of cross-coupling reactions.[5] For instance, in Suzuki-Miyaura couplings, the oxidative addition of the aryl bromide to the palladium(0) catalyst can be slowed down. However, the use of bulky, electron-rich phosphine ligands can often overcome this steric impediment and facilitate efficient coupling.[1]

Electronically, the methyl group is weakly electron-donating through an inductive effect, which can slightly increase the electron density of the aromatic ring. This electronic effect is generally less pronounced than the steric effect in influencing the reactivity of the C-Br bond in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.[7]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[7]

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.[7]

-

Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[7]

Causality Behind Experimental Choices: The use of a phosphine ligand like PPh₃ is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required for the transmetalation step. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[8] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology.

Caption: Buchwald-Hartwig amination of this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

This is a general protocol that can be adapted for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (palladium source)

-

A suitable phosphine ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Anhydrous, degassed toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Expert Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically hindered substrates. Bulky, electron-rich ligands like XPhos or SPhos are often effective in promoting the reductive elimination step and preventing side reactions.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, coupled with the strategic placement of a sterically influencing ortho-methyl group and a robust tert-butyl ester protecting group, makes it a powerful tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and insights into its application in key synthetic transformations. By understanding the principles and experimental nuances outlined herein, researchers can effectively leverage this important intermediate to advance their synthetic endeavors in drug discovery and materials science.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 445003-37-2 [amp.chemicalbook.com]

- 4. tert-butyl 3-bromo-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate (CAS: 445003-37-2)

This guide provides a comprehensive technical overview of tert-butyl 4-bromo-2-methylbenzoate, a key building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and application, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction and Physicochemical Properties

This compound is a substituted aromatic ester that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its utility stems from the strategic placement of three key functional groups on the benzene ring: a bromine atom, a methyl group, and a tert-butyl ester. The bromine atom serves as a reactive handle for various cross-coupling reactions, the methyl group provides steric and electronic influence, and the bulky tert-butyl ester acts as a protecting group for the carboxylic acid functionality. This unique combination allows for sequential and controlled modifications of the molecule, making it a valuable tool in multi-step synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 445003-37-2 | Multiple Sources |

| Molecular Formula | C₁₂H₁₅BrO₂ | Multiple Sources |

| Molecular Weight | 271.15 g/mol | Multiple Sources |

| Boiling Point | 309.7±22.0 °C (Predicted) | [1] |

| Density | 1.295±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Colorless to light yellow oil or solid | General Knowledge |

| Solubility | Soluble in most organic solvents | General Knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-bromo-2-methylbenzoic acid. While traditional Fischer esterification with tert-butanol can be employed, a more modern and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method offers mild reaction conditions and high yields.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-bromo-2-methylbenzoic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylbenzoic acid (1.0 equiv).

-

Dissolve the acid in anhydrous dichloromethane (DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as an aryl bromide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The tert-butyl ester group is generally stable under the basic conditions of the Suzuki-Miyaura reaction.

Suzuki-Miyaura Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture or toluene)

-

Nitrogen or Argon gas

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[1]

Deprotection of the Tert-butyl Ester

Following the Suzuki-Miyaura coupling or other synthetic transformations, the tert-butyl ester can be readily cleaved to reveal the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Deprotection Mechanism

The deprotection mechanism involves the protonation of the ester carbonyl by TFA, followed by the loss of a stable tert-butyl cation to form the carboxylic acid. The tert-butyl cation can be trapped by scavengers to prevent unwanted side reactions.

Caption: Mechanism of tert-butyl ester deprotection using TFA.

Detailed Experimental Protocol for Deprotection

Materials:

-

Biaryl tert-butyl ester (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., anisole or triethylsilane)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Dissolve the biaryl tert-butyl ester in dichloromethane (DCM).

-

If necessary, add a scavenger (e.g., anisole) to the solution.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

-

Stir the reaction mixture and monitor by TLC or LC-MS. Deprotection is usually complete within 1-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the carboxylic acid product.

-

Collect the solid product by filtration or centrifugation.

-

Wash the solid with cold diethyl ether and dry under vacuum.

Safety Precautions

Working with this compound and the reagents for its synthesis and reactions requires adherence to strict safety protocols.

Table 2: Safety and Handling Information

| Reagent/Process | Hazards | Recommended Precautions |

| This compound | Irritant to skin and eyes. May cause respiratory irritation. | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors. |

| Di-tert-butyl dicarbonate (Boc₂O) | Flammable solid, skin and eye irritant. | Handle in a fume hood. Keep away from heat and ignition sources. Wear appropriate PPE. |

| 4-(Dimethylamino)pyridine (DMAP) | Toxic if swallowed, in contact with skin, or if inhaled. | Handle with extreme care in a fume hood. Use appropriate PPE. Avoid all contact. |

| Palladium Catalysts | Can be toxic and pyrophoric (especially Pd on carbon). | Handle in a fume hood. Avoid inhalation of dust. Keep away from combustible materials. |

| Boronic Acids | Can be irritants. | Handle in a fume hood. Wear appropriate PPE. |

| Trifluoroacetic Acid (TFA) | Highly corrosive, causes severe skin burns and eye damage. | Handle in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield. |

General Safety Practices:

-

Always work in a well-ventilated laboratory, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Be aware of the potential for exothermic reactions, particularly in palladium-catalyzed cross-coupling reactions, and have a cooling bath readily available.[3]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromine handle, a sterically and electronically influential methyl group, and a robust tert-butyl ester protecting group allows for the strategic and efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity in key transformations such as the Suzuki-Miyaura coupling, and the methods for subsequent deprotection, as outlined in this guide, will empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 4-bromo-2-methylbenzoate

Abstract

Tert-butyl 4-bromo-2-methylbenzoate is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a bulky tert-butyl ester protecting group and reactive bromine and methyl handles on the aromatic ring, makes it a versatile building block for advanced chemical transformations such as Suzuki and other palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the synthesis of this compound, focusing on the practical application of the Steglich esterification. We will dissect the causality behind experimental choices, present a detailed, self-validating protocol, and offer insights into process optimization and troubleshooting, grounded in established chemical principles.

Introduction: Strategic Importance and Synthetic Challenges

The value of this compound (CAS No: 445003-37-2) lies in its trifunctional nature. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of nucleophilic and reducing conditions, yet readily cleaved under acidic conditions.[3] The bromine atom at the 4-position provides a prime site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the methyl group at the 2-position offers a site for further functionalization or can be used to influence the molecule's conformational properties.[1]

The primary synthetic challenge lies in the formation of the sterically hindered tert-butyl ester. Traditional acid-catalyzed methods like the Fischer-Speier esterification are often inefficient for tertiary alcohols such as tert-butanol.[4] Under strong acidic and heated conditions, tert-butanol readily dehydrates via an E1 mechanism to form isobutene, significantly reducing the yield of the desired ester.[5] Therefore, milder, more sophisticated methods are required to achieve this transformation efficiently.

Comparative Analysis of Synthetic Strategies

Several modern esterification methods can be considered for this synthesis. The choice of method is dictated by factors such as yield, reaction conditions, substrate tolerance, and scalability.

-

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid (4-bromo-2-methylbenzoic acid) with excess tert-butanol under strong acid catalysis (e.g., H₂SO₄) with heating.[4][6] As mentioned, its primary drawback is the acid-catalyzed dehydration of tert-butanol, making it unsuitable for this specific target.[5]

-

Mitsunobu Reaction : This redox-condensation reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to convert an alcohol to an ester.[7][8] It proceeds under mild, neutral conditions and is known for its reliability and stereochemical inversion at the alcohol center (not relevant for tert-butanol).[9][10][11] While effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.

-

Steglich Esterification : This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13] The reaction is exceptionally mild, typically run at room temperature, and is highly effective for synthesizing esters from sterically demanding alcohols, including tertiary alcohols.[5][14][15] For these reasons, the Steglich esterification is the recommended and most logical pathway for the synthesis of this compound.

The Recommended Pathway: Steglich Esterification

The Steglich esterification provides a robust and high-yielding route to the target compound by avoiding the harsh conditions that promote side reactions.

Reaction Mechanism

The mechanism proceeds through several key steps, with the carbodiimide acting as a dehydrating agent and DMAP serving as an acyl-transfer catalyst.

-

Activation of Carboxylic Acid : The carboxylic acid (4-bromo-2-methylbenzoic acid) adds to one of the C=N double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

-

Acyl-Transfer Catalysis : DMAP, being a superior nucleophile compared to the sterically hindered tert-butanol, attacks the O-acylisourea. This forms a reactive acylpyridinium intermediate and releases dicyclohexylurea (DCU).

-

Nucleophilic Attack : The tert-butanol attacks the activated acylpyridinium intermediate, forming the desired tert-butyl ester.

-

Catalyst Regeneration : The DMAP catalyst is regenerated in the final step.

This catalytic cycle prevents a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[5][12]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | 215.05 | 5.00 g | 1.0 |

| tert-Butanol | 75-65-0 | 74.12 | 2.58 g (3.3 mL) | 1.5 |

| EDC·HCl | 25952-53-8 | 191.70 | 5.32 g | 1.2 |

| DMAP | 1122-58-3 | 122.17 | 0.28 g | 0.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| 1 M HCl (aq) | 7647-01-0 | - | 50 mL | - |

| Saturated NaHCO₃ (aq) | 144-55-8 | - | 50 mL | - |

| Brine (Saturated NaCl aq) | 7647-14-5 | - | 50 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |

Recommended Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

-

Reaction Setup : To a 250 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (5.00 g, 23.2 mmol, 1.0 eq), tert-butanol (2.58 g, 34.9 mmol, 1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.28 g, 2.32 mmol, 0.1 eq). Add 100 mL of dichloromethane (DCM) and stir the mixture with a magnetic stir bar until all solids dissolve.

-

Initiation : Cool the flask in an ice-water bath for 15 minutes. Once the solution is chilled to ~0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (5.32 g, 27.9 mmol, 1.2 eq) portion-wise over 5 minutes. Causality Note: Slow addition of EDC prevents a rapid exotherm. Cooling is critical to suppress potential side reactions.

-

Reaction Progress : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot indicates completion.

-

Aqueous Work-up : Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove unreacted DMAP and EDC), 50 mL of saturated NaHCO₃ solution (to remove any remaining acidic components), and finally 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).[16]

-

Drying and Concentration : Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a colorless oil or white solid.

Experimental Workflow Diagram

Safety, Troubleshooting, and Characterization

Safety Precautions :

-

EDC·HCl : Can cause skin and eye irritation. Handle with gloves and safety glasses.

-

DCM : A volatile solvent and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

DMAP : Toxic and readily absorbed through the skin. Wear appropriate PPE.

Troubleshooting :

-

Low Yield : May result from incomplete reaction or inefficient purification. Ensure starting materials are dry. Reaction time can be extended if TLC shows incomplete conversion.

-

N-Acylurea Formation : If using DCC instead of EDC, the primary byproduct is DCU, which is largely insoluble in DCM and can be removed by filtration. However, some may remain soluble. If a side-reaction forming N-acylurea is suspected, it can be difficult to remove. Ensuring a sufficient catalytic amount of DMAP is present minimizes this pathway.[5]

-

Purification Issues : The product and starting material may have similar polarities. Careful execution of flash chromatography with a shallow eluent gradient is crucial for good separation.

Expected Characterization Data : The final product should be characterized to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz) : Expected peaks would include signals for the tert-butyl group (singlet, ~1.6 ppm, 9H), the methyl group (singlet, ~2.5 ppm, 3H), and the aromatic protons (three distinct signals in the range of 7.2-7.8 ppm).

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (270.03 g/mol for C₁₂H₁₅BrO₂), with a characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Steglich esterification. This method's mild conditions successfully circumvent the side reactions inherent in harsher, acid-catalyzed approaches, making it ideal for producing this sterically hindered ester. By understanding the underlying mechanism and adhering to a meticulous experimental protocol, researchers can confidently prepare this valuable intermediate, enabling further advancements in drug discovery and materials science.

References

- 1. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate: Structure, Synthesis, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of tert-butyl 4-bromo-2-methylbenzoate, a key building block in modern organic synthesis. Moving beyond a simple data sheet, this document elucidates the molecule's structural characteristics, provides a field-proven synthesis protocol with mechanistic rationale, details its spectroscopic signature, and explores its strategic application in complex molecule construction.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 445003-37-2) is a disubstituted aromatic ester. Its structure is defined by a benzene ring functionalized with a bromine atom at position 4, a methyl group at position 2, and a tert-butyl carboxylate group at position 1. This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it a valuable intermediate.[1][2]

The bulky tert-butyl group provides significant steric hindrance around the ester moiety, which serves a dual purpose: it acts as a robust protecting group for the carboxylic acid and influences the molecule's overall solubility and crystalline nature. The methyl group at the ortho position further modulates the electronic environment and steric profile of the aromatic ring.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 445003-37-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [2] |

| Molecular Weight | 271.15 g/mol | [2] |

| Predicted Boiling Point | 309.7 ± 22.0 °C | [1] |

| Predicted Density | 1.295 ± 0.06 g/cm³ | [1] |

| Appearance | Typically a white to off-white solid | N/A |

Synthesis: Acid-Catalyzed Esterification

The most direct and reliable method for preparing this compound is through the Fischer-Speier esterification of its parent carboxylic acid, 4-bromo-2-methylbenzoic acid.[3][4] This method is favored for its operational simplicity and use of readily available reagents.

Mechanistic Rationale

The reaction proceeds via acid catalysis, typically using a strong acid like sulfuric acid (H₂SO₄). The mechanism involves three key equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol.

-

Nucleophilic Attack: The tert-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: A proton transfer and subsequent elimination of a water molecule, followed by deprotonation, regenerates the catalyst and yields the final ester product.

The use of excess tert-butanol or the removal of water is often employed to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reagents & Equipment: 4-bromo-2-methylbenzoic acid, tert-butanol, concentrated sulfuric acid, dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, silica gel for column chromatography.

-

Procedure:

-

To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in tert-butanol (5-10 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

-

Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 82-85°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to quench the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Structural Elucidation: A Spectroscopic Profile

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | tert-Butyl Protons | Singlet, δ ≈ 1.6 ppm (9H) | Nine equivalent protons with no adjacent proton coupling. |

| Methyl Protons | Singlet, δ ≈ 2.4 ppm (3H) | Three equivalent protons on the aromatic ring. | |

| Aromatic Protons | Multiplet, δ ≈ 7.3-7.8 ppm (3H) | Three distinct protons on the substituted ring, showing characteristic ortho and meta coupling. | |

| ¹³C NMR | Carbonyl Carbon | δ ≈ 165-170 ppm | Deshielded carbon of the ester group. |

| Quaternary Carbons | δ ≈ 80-85 ppm (C(CH₃)₃) | Quaternary carbon of the tert-butyl group. | |

| Aromatic Carbons | 4 signals in the δ ≈ 120-140 ppm range | Carbons of the benzene ring, including the C-Br carbon. | |

| Alkyl Carbons | δ ≈ 20-22 ppm (-CH₃), δ ≈ 28 ppm (-C(CH₃)₃) | Shielded carbons of the methyl and tert-butyl groups. | |

| IR Spec. | C=O Stretch | Strong, sharp peak at ~1720 cm⁻¹ | Characteristic carbonyl stretch for an aromatic ester. |

| Mass Spec. | Molecular Ion | Isotopic pattern at m/z 270 & 272 | Presence of ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio, confirming one bromine atom. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a versatile synthetic intermediate. The molecule possesses two key reactive handles that can be addressed selectively.

A. The Aryl Bromide: A Gateway for Cross-Coupling

The carbon-bromine bond at the 4-position is the primary site for reactivity, serving as a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex pharmaceutical and materials science targets.[4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Heck Reaction: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

B. The Tert-butyl Ester: A Robust Protecting Group

The tert-butyl ester is a sterically hindered and electronically stable protecting group for the carboxylic acid functionality. It is resilient to a wide range of nucleophilic and basic conditions, allowing for extensive modification at the aryl bromide position without interference. When desired, the protecting group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free carboxylic acid, which can then be used for further transformations like amide coupling.

Safety and Handling

As a laboratory chemical, this compound requires standard handling precautions.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[5]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed synthetic intermediate. Its well-defined molecular structure, characterized by distinct and selectively addressable reactive sites, makes it an invaluable tool for medicinal chemists and researchers. A thorough understanding of its synthesis, spectroscopic signature, and reactivity profile enables its efficient and effective deployment in the synthesis of novel and complex molecular architectures.

References

- 1. This compound CAS#: 445003-37-2 [amp.chemicalbook.com]

- 2. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 4. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

Physical and chemical properties of tert-butyl 4-bromo-2-methylbenzoate

Abstract: This technical guide offers a comprehensive examination of tert-butyl 4-bromo-2-methylbenzoate, a key chemical intermediate in pharmaceutical and organic synthesis. The document elucidates the compound's physical and chemical properties, provides a detailed analysis of its spectroscopic characteristics, and presents robust protocols for its synthesis and subsequent chemical transformations. This guide is tailored for researchers, scientists, and drug development professionals, providing the necessary technical insights and practical methodologies for the effective utilization of this versatile molecule.

Introduction

This compound is a polysubstituted aromatic ester that has emerged as a valuable building block in modern organic chemistry. Its molecular architecture, featuring a sterically demanding tert-butyl ester, a reactive bromine atom, and a methyl group on the benzene ring, offers a unique combination of stability and reactivity. The tert-butyl ester group often serves as a bulky protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.[1] The aryl bromide provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular scaffolds.[2][3] These attributes make this compound a strategic starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 445003-37-2 | [5] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [4] |

| Molecular Weight | 271.15 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 39-43 °C | |

| Boiling Point | 309.7 ± 22.0 °C (Predicted) | [5] |

| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water. |

Note: There is a discrepancy in the reported melting point in the literature, with one source citing a significantly higher value of 191-193 °C[6]. The value of 39-43 °C is considered more plausible based on the structure and properties of analogous compounds.

Spectroscopic Profile

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, a detailed prediction of its spectral characteristics can be made based on well-established principles and data from analogous structures.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit the following characteristic signals (predicted for CDCl₃ as solvent):

-

δ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho and meta to the ester group.

-

δ 7.4-7.5 ppm (m, 1H): Aromatic proton ortho to the bromine atom.

-

δ 2.4-2.5 ppm (s, 3H): Methyl protons.

-

δ 1.6 ppm (s, 9H): Tert-butyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show the following resonances (predicted for CDCl₃ as solvent):

-

δ 165-167 ppm: Carbonyl carbon of the ester.

-

δ 138-140 ppm: Aromatic carbon attached to the methyl group.

-

δ 130-135 ppm: Aromatic carbons.

-

δ 125-130 ppm: Aromatic carbons.

-

δ 120-125 ppm: Aromatic carbon attached to the bromine atom.

-

δ 81-82 ppm: Quaternary carbon of the tert-butyl group.

-

δ 31 ppm: Methyl carbons of the tert-butyl group.

-

δ 21-22 ppm: Methyl carbon on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the ester functional group:

-

~2970 cm⁻¹: C-H stretching of the aliphatic groups.

-

~1720-1740 cm⁻¹: A strong C=O stretching vibration, characteristic of aromatic esters.[9][10][11][12]

-

~1280 cm⁻¹: C-C-O stretching.[9]

-

~1130 cm⁻¹: O-C-C stretching.[9]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). A prominent fragment will be the loss of isobutylene (56 Da) to give the 4-bromo-2-methylbenzoyl cation. Further fragmentation of the aromatic ring would also be observed.[13][14][15][16][17]

Synthesis and Reactivity

Synthesis of this compound

This compound is readily synthesized by the esterification of 4-bromo-2-methylbenzoic acid. A mild and efficient method involves the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Caption: Synthesis of this compound.

Experimental Protocol: Esterification

-

To a stirred solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the layers are separated.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Justification of Experimental Choices:

-

Di-tert-butyl dicarbonate and DMAP: This reagent system provides a mild and effective method for the formation of tert-butyl esters from carboxylic acids, avoiding the need for harsh acidic conditions.

-

DCM as solvent: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions.

-

Aqueous workup: The washing steps are crucial for removing unreacted starting materials, byproducts, and the catalyst.

Chemical Reactivity and Applications

The aryl bromide moiety of this compound is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][18][19][20]

Caption: Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel are added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water, is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, a common deprotection strategy in multi-step synthesis.[1][21]

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Representative Protocol: Ester Hydrolysis

-

The this compound is dissolved in a suitable organic solvent such as dichloromethane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure to yield the crude 4-bromo-2-methylbenzoic acid.

Safety and Handling

This compound is classified as a hazardous substance.[22]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[22]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[22][23]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[24]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[22]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[22][23]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[22][23][24]

References

- 1. Acids - Wordpress [reagents.acsgcipr.org]

- 2. scispace.com [scispace.com]

- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 445003-37-2 [amp.chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 21. arkat-usa.org [arkat-usa.org]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Complex Synthesis

The chemical formula C12H15BrO2 represents a multitude of structural isomers, each with unique chemical properties and applications. Among these, tert-butyl 4-(bromomethyl)benzoate (CAS No: 108052-76-2) emerges as a compound of significant interest within the domains of pharmaceutical and materials science.[1] This guide provides a comprehensive technical overview of this molecule, focusing on its structural elucidation, synthesis, spectroscopic signature, and critical role as a versatile synthetic intermediate.

Primarily, tert-butyl 4-(bromomethyl)benzoate functions as a bifunctional linker. The molecule incorporates a carboxylic acid protected as a tert-butyl ester and a reactive benzylic bromide. The tert-butyl group serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions. This feature is crucial in multi-step syntheses where the carboxylic acid moiety must remain inert while other transformations are performed.[1] Concurrently, the bromomethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the covalent attachment of the entire benzoyl scaffold to various substrates, making it an invaluable building block in the synthesis of complex target molecules, including antitumor drug intermediates.[1]

This document will delve into the technical specifics of this compound, providing field-proven insights and self-validating protocols essential for laboratory professionals.

Section 1: IUPAC Nomenclature and Structural Elucidation

The systematic name, tert-butyl 4-(bromomethyl)benzoate, is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for naming esters.

-

Principal Functional Group : The molecule's principal functional group is the ester.

-

Parent Carboxylic Acid : The ester is derived from benzoic acid.

-

Alkyl Group of the Ester : The oxygen of the ester is attached to a tert-butyl group. Therefore, the name begins with "tert-butyl".

-

Substituents on the Parent Ring : The benzene ring (the "benzoate" part) has a substituent at the para-position (position 4). This substituent is a methyl group where one hydrogen has been replaced by bromine, hence "bromomethyl".

-

Locant : The bromomethyl group is at position 4 of the benzene ring.

Combining these elements yields the full IUPAC name: tert-butyl 4-(bromomethyl)benzoate .[2]

Physicochemical Properties

A summary of the key physicochemical data for tert-butyl 4-(bromomethyl)benzoate is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-(bromomethyl)benzoate | [2] |

| CAS Number | 108052-76-2 | [2][3] |

| Molecular Formula | C12H15BrO2 | [2][4] |

| Molecular Weight | 271.15 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 46.0-59.0 °C | [6] |

| Solubility | Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL) | [4][7] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [4] |

Section 2: Synthesis and Reaction Mechanism

The most common and efficient synthesis of tert-butyl 4-(bromomethyl)benzoate is achieved through the free radical bromination of its precursor, tert-butyl 4-methylbenzoate. This reaction selectively halogenates the benzylic methyl group, leaving the aromatic ring and the tert-butyl ester intact.

Mechanism: Free Radical Halogenation

The reaction proceeds via a classic free radical chain mechanism, initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide upon heating or UV irradiation.

-

Initiation : The initiator (AIBN) decomposes upon heating to form two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts a bromine atom from N-bromosuccinimide (NBS) to generate a bromine radical (Br•).

-

Propagation :

-

A bromine radical abstracts a hydrogen atom from the methyl group of tert-butyl 4-methylbenzoate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.

-

The benzyl radical reacts with a molecule of NBS to yield the desired product, tert-butyl 4-(bromomethyl)benzoate, and a succinimidyl radical. This radical then reacts with HBr (a byproduct) to regenerate a bromine radical, continuing the chain.

-

-

Termination : The reaction is terminated when any two radicals combine.

Caption: Free radical synthesis of the target compound.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is a validated and reliable method for synthesizing the title compound in a laboratory setting.

Materials:

-

tert-Butyl 4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl4) or another suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl 4-methylbenzoate (1.0 eq).

-

Reagent Addition : Add carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 - 0.1 eq).

-

Reaction Execution : Heat the mixture to reflux (approx. 77°C for CCl4). The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 3-5 hours.

-

Work-up :

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining HBr), water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a white solid.

Section 3: Spectroscopic Analysis and Validation

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of tert-butyl 4-(bromomethyl)benzoate. The data presented here serves as a benchmark for validating the identity and purity of synthesized samples. While a public source with explicit peak assignments was not available, the following data is consistent with the known structure and data from commercial suppliers.[5][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~7.95 ppm (d, 2H) : A doublet corresponding to the two aromatic protons ortho to the ester group. They are deshielded by the electron-withdrawing carbonyl group.

-

δ ~7.45 ppm (d, 2H) : A doublet for the two aromatic protons ortho to the bromomethyl group.

-

δ 4.50 ppm (s, 2H) : A sharp singlet for the two benzylic protons of the -CH₂Br group. The chemical shift is significantly downfield due to the adjacent bromine atom and the aromatic ring.

-

δ 1.60 ppm (s, 9H) : A large singlet representing the nine equivalent protons of the tert-butyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~165 ppm : Quaternary carbonyl carbon of the ester.

-

δ ~142 ppm : Aromatic carbon attached to the bromomethyl group (ipso-carbon).

-

δ ~132 ppm : Aromatic carbon attached to the ester group (ipso-carbon).

-

δ ~130 ppm : Aromatic CH carbons ortho to the ester.

-

δ ~129 ppm : Aromatic CH carbons ortho to the bromomethyl group.

-

δ ~81 ppm : Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~32 ppm : Benzylic carbon (-CH₂Br).

-

δ ~28 ppm : Methyl carbons of the tert-butyl group (-C(CH₃)₃).

IR (Infrared) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[9]

-

~2980 cm⁻¹ : C-H stretching from the alkyl groups (tert-butyl and methylene).

-

~1715 cm⁻¹ : A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the ester.

-

~1610 cm⁻¹ : C=C stretching from the aromatic ring.

-

~1280 cm⁻¹ and ~1100 cm⁻¹ : Strong C-O stretching bands associated with the ester linkage.

-

~600-700 cm⁻¹ : C-Br stretching vibration.

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern.

-

m/z 270/272 : Molecular ion peak [M]⁺, showing the characteristic 1:1 isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

m/z 214/216 : Loss of isobutylene (56 Da) from the molecular ion, a common fragmentation for tert-butyl esters, [M - C₄H₈]⁺.

-

m/z 191 : Loss of the bromine radical (79/81 Da) from the molecular ion, [M - Br]⁺.

-

m/z 57 : A very prominent peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺. This is often the base peak.

Caption: Workflow for synthesis and validation.

Section 4: Applications in Drug Development

The utility of tert-butyl 4-(bromomethyl)benzoate is most pronounced in its role as a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical research. The reactive benzylic bromide allows it to act as an electrophilic "handle" to connect the protected benzoate moiety to a nucleophilic site on a drug scaffold.

A prime example is in the synthesis of tyrosine kinase inhibitors. The closely related analog, methyl 4-(bromomethyl)benzoate, is a documented intermediate in the synthesis of Imatinib , a cornerstone therapy for chronic myeloid leukemia (CML). In these syntheses, the bromomethyl group is used to alkylate an amine or other nucleophile on a core heterocyclic structure. The tert-butyl ester version offers an alternative protecting group strategy, potentially providing advantages in solubility or deprotection conditions in specific synthetic routes. The analogous chloro-compound is also cited as a key intermediate for antitumor drugs, underscoring the importance of this structural class.[1]

The general synthetic utility can be represented as follows:

Drug_Scaffold-Nu: + Br-CH₂-Ph-COOtBu → Drug_Scaffold-Nu⁺-CH₂-Ph-COOtBu

Following this coupling reaction, the tert-butyl ester can be selectively hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be used for further modifications, such as amide bond formation, or to serve as a key pharmacophoric feature in the final active pharmaceutical ingredient (API).

Section 5: Safety and Handling

As a reactive chemical intermediate, tert-butyl 4-(bromomethyl)benzoate must be handled with appropriate care in a laboratory setting.

Hazard Identification:

-

GHS Classification : The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B). It is also harmful if swallowed or inhaled.[2]

-

Signal Word : Danger[2]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection : If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

First Aid Measures:

-

In case of skin contact : Immediately wash with plenty of soap and water and rinse thoroughly. Remove contaminated clothing.

-

In case of eye contact : Rinse opened eye for several minutes under running water. Seek immediate medical attention.

-

If swallowed : Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. Tert-butyl 4-(bromomethyl)benzoate | C12H15BrO2 | CID 11414578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(bromomethyl)benzoate | 108052-76-2 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. H35540.03 [thermofisher.com]

- 7. tert-Butyl 4-(bromomethyl)benzoate CAS#: 108052-76-2 [m.chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Safety and Hazards of Tert-butyl 4-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced world of research and development, the introduction of novel chemical entities is a constant. Among these is Tert-butyl 4-bromo-2-methylbenzoate, a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. As with any chemical substance, a thorough understanding of its potential hazards is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide is intended to provide a comprehensive technical overview of the safety and hazards associated with this compound, empowering researchers to handle this compound with the highest degree of safety and to mitigate potential risks effectively. This document moves beyond a simple recitation of hazard statements to provide a deeper understanding of the underlying principles of its safe handling, storage, and emergency management.

Section 1: Chemical Identity and Hazard Classification

1.1. Chemical Profile

-

Chemical Name: this compound

-

CAS Number: 445003-37-2[1]

-

Molecular Formula: C₁₂H₁₅BrO₂[2]

-

Molecular Weight: 271.15 g/mol [2]

-

Synonyms: 4-Bromo-2-methylbenzoic acid tert-butyl ester, tert-butyl 4-bromo-2-methyl-benzoate[1][3]

1.2. Globally Harmonized System (GHS) Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that poses specific risks upon contact. The primary hazards are related to its irritant properties.

| Hazard Class | Category | GHS Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2] | Warning | |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] | Warning |

Section 2: Toxicological Profile and Reactivity

2.1. Toxicological Summary

2.2. Reactivity and Stability

-

Stability: this compound is expected to be stable under normal laboratory conditions.

-

Reactivity:

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or violent reactions.

-

Thermal Decomposition: As a tert-butyl ester, this compound may undergo thermal decomposition at elevated temperatures. The decomposition of tert-butyl esters can be catalyzed by acids and typically proceeds through the formation of a stable tertiary carbocation, leading to the elimination of isobutylene. While specific decomposition temperatures for this compound are not documented, it is prudent to avoid excessive heating.

-

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may release toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.

Section 3: Risk Assessment and Management

A thorough risk assessment is paramount before handling this compound. The following workflow provides a structured approach to identifying and mitigating risks.

Caption: A logical workflow for conducting a risk assessment before handling this compound.

Section 4: Safe Handling and Storage Protocols

4.1. Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A laboratory coat should be worn and buttoned to its full length. For larger quantities or tasks with a high splash potential, a chemical-resistant apron may be necessary.

-

Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.

4.2. Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid direct contact with skin and eyes.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Ensure that an eyewash station and safety shower are readily accessible.

4.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Keep away from heat, sparks, and open flames.

Section 5: Emergency Procedures

5.1. First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-